

# 2-(Trifluoroacetyl)cycloheptanone IUPAC name and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Trifluoroacetyl)cycloheptanone

Cat. No.: B1624017 Get Quote

An In-depth Technical Guide to **2-(Trifluoroacetyl)cycloheptanone** for Researchers and Drug Development Professionals

## Introduction

**2-(Trifluoroacetyl)cycloheptanone** is a fluorinated  $\beta$ -dicarbonyl compound. The strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF<sub>3</sub>) group, into organic molecules is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Trifluoromethyl ketones, in particular, are a class of compounds recognized for their potential as enzyme inhibitors, making them valuable scaffolds in drug discovery.

This technical guide provides a comprehensive overview of 2-

(**Trifluoroacetyl**)cycloheptanone, including its chemical identity, synthesis, and the broader context of its potential applications in pharmaceutical research and development.

# **Chemical Identity and Properties**

The formal IUPAC name for the compound commonly known as 2-

(Trifluoroacetyl)cycloheptanone is 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone.

[1] This name reflects the compound's existence as an enol tautomer, which is often the more stable form for  $\beta$ -dicarbonyl compounds.



#### Synonyms:

#### • 2-(Trifluoroacetyl)cycloheptanone

## **Physicochemical Data**

The following table summarizes the key identifiers and properties for this compound.

Property	Value	Reference
CAS Number	82726-77-0	
Molecular Formula	C <sub>9</sub> H <sub>11</sub> F <sub>3</sub> O <sub>2</sub>	
Molecular Weight	208.18 g/mol	
IUPAC Name	2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone	[1]
InChI	1S/C9H11F3O2/c10- 9(11,12)8(14)6-4-2-1-3-5- 7(6)13/h6H,1-5H2	[1]
InChIKey	WMDLGLZRZCXLSM- UHFFFAOYSA-N	[1]
Purity (Typical)	95%	

Note: Experimental data such as melting point, boiling point, and density for this specific compound are not readily available in the surveyed literature.

# Synthesis of 2-(Trifluoroacetyl)cycloheptanone

The primary method for synthesizing **2-(trifluoroacetyl)cycloheptanone** and related  $\beta$ -diketones is the Claisen condensation.[2][3] This reaction involves the base-mediated acylation of a ketone (cycloheptanone) with an ester (ethyl trifluoroacetate).

## **Experimental Protocol: Claisen Condensation**

The following is a representative protocol adapted from a general procedure for the trifluoroacetylation of cyclic ketones.[1]



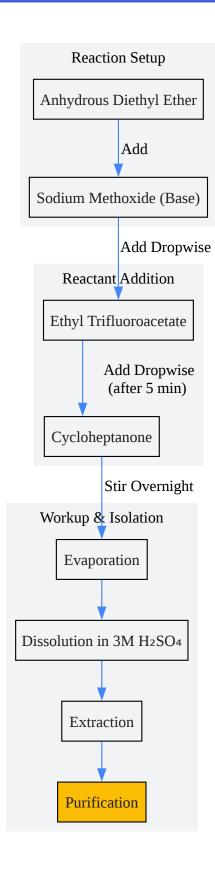
#### Materials:

- Cycloheptanone
- Ethyl trifluoroacetate
- Sodium methoxide (NaOMe)
- Diethyl ether (anhydrous)
- 3M Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Calcium chloride drying tube

#### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube,
   add 50 mL of anhydrous diethyl ether.
- Slowly add 60 mmol of sodium methoxide to the stirring solvent.
- Add 60 mmol of ethyl trifluoroacetate dropwise to the suspension.
- After stirring for 5 minutes, add 60 mmol of cycloheptanone dropwise.
- Allow the reaction mixture to stir overnight at room temperature.
- Following the reaction period, remove the diethyl ether under reduced pressure.
- Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to neutralize the base and protonate the enolate product.
- The product can then be extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and purified, typically via distillation or chromatography.





Click to download full resolution via product page

A flowchart of the Claisen condensation synthesis protocol.



# **Applications in Drug Development**

While specific biological activities of **2-(Trifluoroacetyl)cycloheptanone** have not been reported, the trifluoromethyl ketone (TFMK) moiety is of significant interest to drug development professionals.

## **Role as Enzyme Inhibitors**

Trifluoromethyl ketones are known to be effective inhibitors of various enzyme classes, particularly serine proteases and metalloenzymes. A prominent example is their activity as Histone Deacetylase (HDAC) inhibitors.[4] HDACs are critical regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. The electrophilic nature of the ketone in the TFMK group can interact with key active site residues, leading to potent inhibition.

## **Metabolic Stability and Pharmacokinetic Properties**

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its high electronegativity and the strength of the C-F bond confer several advantages in drug design:[5]

- Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[5]
- Increased Lipophilicity: The CF<sub>3</sub> group can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[5]
- Receptor Binding: The strong dipole moment of the CF₃ group can lead to favorable interactions with protein targets.

It is important to note that TFMKs can be susceptible to in-vivo reduction to the corresponding inactive trifluoromethyl alcohols.[6] However, rational drug design strategies, such as modifying adjacent functional groups, can be employed to stabilize the ketone and overcome this metabolic liability.[6]





Click to download full resolution via product page

A logical diagram of a TFMK as a potential enzyme inhibitor.

## Conclusion

**2-(Trifluoroacetyl)cycloheptanone** is a readily synthesizable chemical entity belonging to the valuable class of trifluoromethyl ketones. While this specific molecule awaits detailed biological characterization, its structural features make it a compound of interest for screening libraries and as a building block in medicinal chemistry. The established role of the TFMK scaffold as a potent enzyme-inhibiting pharmacophore, particularly in the context of HDAC inhibition, provides a strong rationale for its inclusion in drug discovery programs. The synthesis via Claisen condensation is straightforward, allowing for the generation of this and related structures for further investigation by researchers and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. BJOC A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen
   C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. Trifluoromethyl ketones as inhibitors of histone deacetylase PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. nbinno.com [nbinno.com]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Trifluoroacetyl)cycloheptanone IUPAC name and synonyms.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624017#2-trifluoroacetyl-cycloheptanone-iupacname-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com